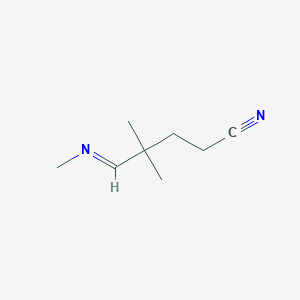
(5E)-4,4-Dimethyl-5-(methylimino)pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-4,4-Dimethyl-5-(methylimino)pentanenitrile is an organic compound with a unique structure that includes a nitrile group and an imine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-4,4-Dimethyl-5-(methylimino)pentanenitrile typically involves the reaction of 4,4-dimethylpentanenitrile with methylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often a base such as sodium hydroxide, to facilitate the formation of the imine group. The reaction is typically conducted at room temperature and monitored using techniques such as gas chromatography to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures consistent production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-4,4-Dimethyl-5-(methylimino)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(5E)-4,4-Dimethyl-5-(methylimino)pentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (5E)-4,4-Dimethyl-5-(methylimino)pentanenitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their activity. This interaction can modulate various biochemical pathways, making the compound a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethylpentanenitrile: Lacks the imine group, making it less reactive in certain types of reactions.
5-Methylthiopentanenitrile: Contains a sulfur atom, which imparts different chemical properties and reactivity.
Uniqueness
(5E)-4,4-Dimethyl-5-(methylimino)pentanenitrile is unique due to the presence of both nitrile and imine groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
37414-59-8 |
|---|---|
Formule moléculaire |
C8H14N2 |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
4,4-dimethyl-5-methyliminopentanenitrile |
InChI |
InChI=1S/C8H14N2/c1-8(2,7-10-3)5-4-6-9/h7H,4-5H2,1-3H3 |
Clé InChI |
BDKLQXRVDFTHJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC#N)C=NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















